4-Chloroquinoline-8-carbaldehyde

概要

説明

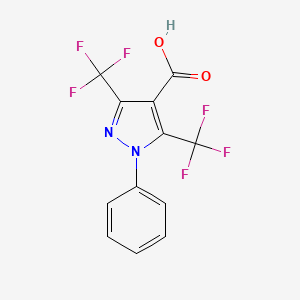

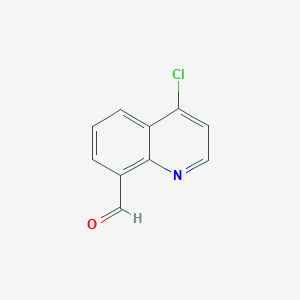

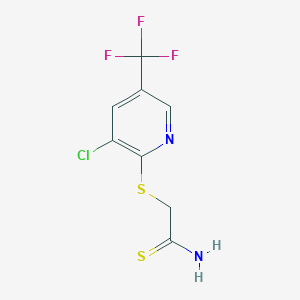

4-Chloroquinoline-8-carbaldehyde is a chemical compound with the molecular formula C10H6ClNO . It has a molecular weight of 191.62 . The compound is typically stored in an inert atmosphere at temperatures between 2-8°C . It is a solid substance under normal conditions .

Synthesis Analysis

The synthesis of quinoline derivatives, including 4-Chloroquinoline-8-carbaldehyde, has been a subject of interest in recent years . Various synthetic strategies have been developed, with a focus on metal-assisted, metal-free, organo-catalytic, and photoxidative routes . The mechanisms involved in these synthesis processes have been described in detail .

Molecular Structure Analysis

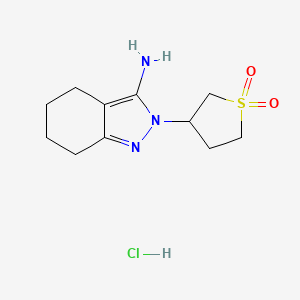

The molecular structure of 4-Chloroquinoline-8-carbaldehyde is characterized by the presence of a quinoline ring, which is a bicyclic compound consisting of a benzene ring fused with a pyridine ring . The compound also contains a chlorine atom and a carbaldehyde group .

Physical And Chemical Properties Analysis

4-Chloroquinoline-8-carbaldehyde is a solid substance under normal conditions . It has a molecular weight of 191.62 . The compound is typically stored in an inert atmosphere at temperatures between 2-8°C .

科学的研究の応用

Synthesis of Quinoline Derivatives

4-Chloroquinoline-8-carbaldehyde can be used in the synthesis of quinoline derivatives . The Vilsmeier–Haack reaction using POCl3 in DMF was employed for the transformation of compounds to the crucial intermediate 2-chloro-6-fluoroquinoline-3-carbaldehyde .

Antibacterial Activity

Quinoline derivatives synthesized from 4-Chloroquinoline-8-carbaldehyde have shown significant antibacterial activity . Compounds 4, 5, 6, 7, 8, 10, 15, and 16 displayed activity against E. coli, P. aeruginosa, S. aureus and S. pyogenes .

Antioxidant Activity

The synthesized quinoline derivatives also demonstrated antioxidant activities . The IC 50 for the radical scavenging activity of the synthesized compounds were from 5.31 to 16.71 μg/mL .

In Silico Molecular Docking Analysis

The synthesized quinoline derivatives were subjected to in silico molecular docking analysis against E. coli DNA Gyrase B and human topoisomerase IIα . The binding affinities of the synthesized compounds were from − 6.1 to − 7.2 kcal/mol against E. coli DNA gyrase B and − 6.8 to − 7.4 kcal/mol against human topoisomerase IIα .

Drug Development

Quinoline is an important scaffold for leads in drug development . Compounds that contain a quinoline core template show a wide range of therapeutic properties including anti-malarial, antitumor, and antimicrobial .

Pharmacokinetic Properties

The drug likeness properties of the synthesized quinoline derivatives were assessed using SwissADME and PreADMET . All of the synthesized compounds obeyed Lipinski’s rule of five without violation .

Safety and Hazards

The safety information for 4-Chloroquinoline-8-carbaldehyde indicates that it has some hazards associated with it . The compound has been assigned the GHS07 pictogram, with the signal word "Warning" . Hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) .

将来の方向性

Quinoline derivatives, including 4-Chloroquinoline-8-carbaldehyde, have significant therapeutic value and can act as potential building blocks for various pharmacologically active scaffolds . Several compounds described in recent literature could act as leads for the development of drugs against numerous diseases, including cancer . Therefore, further studies on the synthesis and utilization of 4-Chloroquinoline-8-carbaldehyde and its derivatives are warranted.

作用機序

Target of action

Quinoline and its derivatives are known to interact with a variety of biological targets. They have been found to exhibit antimicrobial, anti-inflammatory, antimalarial, anticancer, and antiviral activities . The specific targets can vary depending on the specific quinoline derivative and its functional groups.

Mode of action

The mode of action of quinoline derivatives can also vary widely. For example, some quinoline-based antimalarial drugs are thought to work by accumulating in the digestive vacuole of the malaria parasite and interfering with the detoxification of heme, a toxic byproduct of hemoglobin digestion .

Biochemical pathways

Quinoline derivatives can affect a variety of biochemical pathways, depending on their specific targets. For example, quinoline-based anticancer drugs might work by inhibiting cell division or promoting apoptosis (programmed cell death) .

Pharmacokinetics

The absorption, distribution, metabolism, and excretion (ADME) properties of quinoline derivatives can vary depending on their specific chemical structures. Some quinoline drugs are well absorbed orally and widely distributed in the body .

Result of action

The molecular and cellular effects of quinoline derivatives can include inhibition of microbial growth, reduction of inflammation, killing of malaria parasites, inhibition of cancer cell proliferation, and more .

Action environment

The action, efficacy, and stability of quinoline derivatives can be influenced by various environmental factors. For example, the pH of the environment can affect the ionization state of the quinoline molecule, which can in turn affect its absorption and distribution in the body .

特性

IUPAC Name |

4-chloroquinoline-8-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6ClNO/c11-9-4-5-12-10-7(6-13)2-1-3-8(9)10/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GCRKODYDXNWXPQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C2C(=C1)C(=CC=N2)Cl)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Chloroquinoline-8-carbaldehyde | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-{(Methylsulfonyl)[4-(trifluoromethyl)phenyl]amino}butanoic acid](/img/structure/B1459276.png)

![Methyl 3-chloro-6'-methoxy-5-(trifluoromethyl)-[2,3'-bipyridine]-5'-carboxylate](/img/structure/B1459283.png)

![Methyl 3,6'-dichloro-5-(trifluoromethyl)-[2,3'-bipyridine]-5'-carboxylate](/img/structure/B1459284.png)

![2-[2-(2,6-Difluorophenyl)-1,3-thiazol-4-yl]-2-methylpropanoic acid](/img/structure/B1459290.png)

![1-(4-Methylbenzo[d]thiazol-2-yl)azetidin-3-ol](/img/structure/B1459294.png)

![[2-(2-methyl-1H-imidazol-1-yl)ethyl]amine dihydrobromide](/img/structure/B1459296.png)